molecular formula C31H27BrClNO3 B5123215 2-Phenylethyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5123215
M. Wt: 576.9 g/mol
InChI Key: SJHXCFXLHWTTSX-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with halogenated aryl groups and a 2-phenylethyl ester. The hexahydroquinoline scaffold is notable for its partial saturation, which confers conformational flexibility and influences intermolecular interactions. Key structural features include:

  • Position 7: A 4-chlorophenyl group, contributing electron-withdrawing effects.
  • Ester moiety: A 2-phenylethyl chain, enhancing lipophilicity compared to smaller esters like methyl or ethyl.

This compound belongs to a broader class of 1,4-dihydropyridine and hexahydroquinoline derivatives, which are pharmacologically relevant due to their calcium channel modulation, antimicrobial, and antioxidant activities . Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELXL and visualized using OLEX2 .

Properties

IUPAC Name

2-phenylethyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27BrClNO3/c1-19-28(31(36)37-15-14-20-6-3-2-4-7-20)29(22-8-5-9-24(32)16-22)30-26(34-19)17-23(18-27(30)35)21-10-12-25(33)13-11-21/h2-13,16,23,29,34H,14-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHXCFXLHWTTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Br)C(=O)OCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Hantzsch reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted hexahydroquinoline derivatives.

Scientific Research Applications

2-Phenylethyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

Mechanism of Action

The exact mechanism of action of 2-Phenylethyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are contextualized below against analogous hexahydroquinoline derivatives (Table 1).

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

Compound Name R<sup>4</sup> R<sup>7</sup> Ester Group Key Properties/Activities References
Target Compound 3-Bromophenyl 4-Chlorophenyl 2-Phenylethyl Not reported
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-Methoxyphenyl Methyl Calcium modulation, antibacterial
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 4-Chlorophenyl Ethyl Structural analog (tetrahydro core)
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-Hydroxy-3-methoxyphenyl Phenyl Cyclohexyl Enhanced lipophilicity
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 3-Hydroxyphenyl Phenyl Ethyl Potential antioxidant activity
4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1,3-Benzodioxol-5-yl Phenyl Carboxamide Modified pharmacophore for target binding

Key Observations

Substituent Effects: Halogenated Aryl Groups: The target compound’s 3-bromo and 4-chloro substituents may enhance metabolic stability and intermolecular interactions (e.g., halogen bonding) compared to methoxy or hydroxy groups .

Biological Activity :

  • Compounds with methoxy or hydroxy groups (e.g., ) exhibit calcium modulatory and antioxidant activities, suggesting that electron-donating substituents may favor redox-related mechanisms .
  • The carboxamide derivative () demonstrates the scaffold’s adaptability for target-specific modifications, though its activity profile remains uncharacterized .

Structural Characterization: Most analogs were resolved via X-ray crystallography using SHELX-based refinement , highlighting consistent methodologies for conformational analysis. For example, the tetrahydroquinoline analog () adopts a boat conformation, while hexahydroquinoline derivatives (e.g., ) exhibit puckered rings influenced by Cremer-Pople parameters .

Synergistic Effects :

  • The dual halogenation (Br/Cl) in the target compound is unique among the analogs. This combination may synergistically enhance binding to hydrophobic enzyme pockets or protein targets, a hypothesis supported by studies on halogenated pharmaceuticals .

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